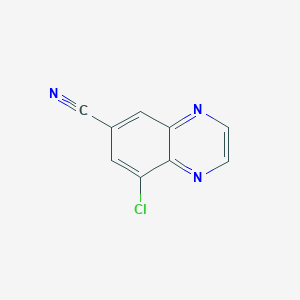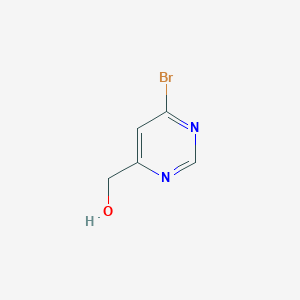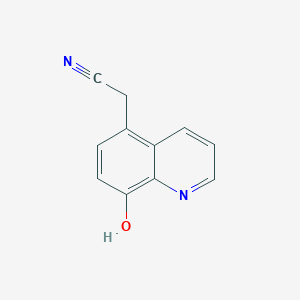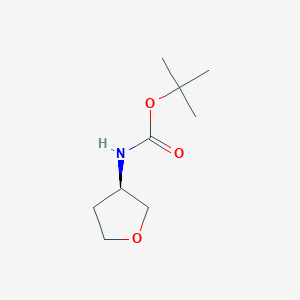
8-Chloroquinoxaline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinoxaline-6-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is C9H4ClN3, and it has a molecular weight of 189.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxaline-6-carbonitrile typically involves the functionalization of quinoxalines. One common method includes the treatment of 2,3-dichloroquinoxaline with TMP (2,2,6,6-tetramethylpiperidyl) bases, followed by regioselective lithiation and quenching with various electrophiles such as iodine, allylic bromide, and acid chloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-quality reagents and controlled reaction conditions ensures the production of the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and phenols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiophenol, and phenol under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
- Complex heterocyclic compounds
Scientific Research Applications
8-Chloroquinoxaline-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocycle with significant biological activities.
Quinoxaline N-oxides: Known for their antimicrobial and anticancer properties.
Pyrroloquinoxalines: Exhibiting diverse pharmacological effects.
Uniqueness of 8-Chloroquinoxaline-6-carbonitrile: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chloro and cyano groups on the quinoxaline ring enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
Molecular Formula |
C9H4ClN3 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
8-chloroquinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H |
InChI Key |
KOCOWCTXIBSEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)



